5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid
CAS No.: 612042-42-9
Cat. No.: VC12013642
Molecular Formula: C15H10F3NO6S
Molecular Weight: 389.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612042-42-9 |
|---|---|
| Molecular Formula | C15H10F3NO6S |
| Molecular Weight | 389.3 g/mol |
| IUPAC Name | 5-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C15H10F3NO6S/c16-15(17,18)11-3-1-2-4-12(11)26(24,25)19-10-6-8(13(20)21)5-9(7-10)14(22)23/h1-7,19H,(H,20,21)(H,22,23) |
| Standard InChI Key | WSIXESJELOWBSM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central benzene ring substituted at positions 1 and 3 with carboxylic acid groups (–COOH) and at position 5 with a benzenesulfonamido group (–NHSO₂C₆H₃(CF₃)). The trifluoromethyl (–CF₃) moiety at the ortho position of the sulfonamide-bearing aromatic ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Bonding and Stereoelectronic Effects
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The carboxylic acid groups enable hydrogen bonding and salt formation, critical for solubility and crystal packing.
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The sulfonamido bridge (–NHSO₂–) provides rotational flexibility while maintaining planarity due to resonance stabilization.
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Trifluoromethyl group: The C–F bond’s high polarity (bond dipole ≈ 1.41 D) creates localized electron-deficient regions, enhancing electrophilic substitution resistance .
Physicochemical Properties
Though experimental data for this specific compound are unavailable, analogous structures permit reasonable predictions:
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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Benzene-1,3-dicarboxylic acid (readily available via oxidation of 5-substituted m-xylene derivatives) .
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2-(Trifluoromethyl)benzenesulfonamide, synthesized through:
Sulfonamide Formation
The sulfonamido linkage is typically formed via:
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Sulfonyl chloride intermediate: Reacting 2-(trifluoromethyl)benzenesulfonyl chloride with 5-aminobenzene-1,3-dicarboxylic acid.
Protecting Group Chemistry
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Carboxylic acid protection: Methyl or tert-butyl esters prevent unwanted side reactions during sulfonamide formation.
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Deprotection: Acidic hydrolysis (HCl/MeOH) restores –COOH groups post-coupling .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key anticipated bands:
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O–H stretch: 2500–3000 cm⁻¹ (carboxylic acid dimer)
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C=O stretch: 1680–1720 cm⁻¹ (carboxylic acid), 1320–1360 cm⁻¹ (sulfonamide S=O)
¹H NMR (DMSO-d₆, predicted)
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Aromatic protons:
¹³C NMR
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Ensuring exclusive substitution at the 5-position of benzene-1,3-dicarboxylic acid.
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Purification: Separating unreacted starting materials due to similar polarities.
Research Priorities
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